molecular formula C6H4BrCl2N B13549847 5-Bromo-3-chloro-2-(chloromethyl)pyridine

5-Bromo-3-chloro-2-(chloromethyl)pyridine

Cat. No.: B13549847
M. Wt: 240.91 g/mol
InChI Key: PGXQJSNESLQPGM-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

5-bromo-3-chloro-2-(chloromethyl)pyridine

InChI

InChI=1S/C6H4BrCl2N/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2

InChI Key

PGXQJSNESLQPGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CCl)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 5 Bromo 3 Chloro 2 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The 2-(chloromethyl) group on the pyridine (B92270) ring is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the methylene (B1212753) carbon, facilitating attack by a wide array of nucleophiles.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

5-Bromo-3-chloro-2-(chloromethyl)pyridine readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines. These reactions typically proceed under mild conditions to yield the corresponding aminomethylpyridine derivatives. This reactivity is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmacologically active molecules. For instance, alkylation of nitrogen-containing heterocycles with chloromethylpyridines is a common strategy in medicinal chemistry. mdpi.com The reaction involves the displacement of the chloride ion by the nitrogen nucleophile, leading to the formation of a new carbon-nitrogen bond.

The general scheme for this reaction is as follows:

Reaction with a primary amine (R-NH₂) yields a secondary amine.

Reaction with a secondary amine (R₂NH) yields a tertiary amine.

Reaction with hydrazine (H₂N-NH₂) or its derivatives can be used to introduce hydrazinylmethyl moieties.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
NucleophileReagents & ConditionsProduct StructureProduct Name
MorpholineK₂CO₃, Acetonitrile, Reflux5-Bromo-3-chloro-2-(morpholinomethyl)pyridine5-Bromo-3-chloro-2-(morpholinomethyl)pyridine
PiperidineTriethylamine, THF, Room Temp5-Bromo-3-chloro-2-(piperidin-1-ylmethyl)pyridine5-Bromo-3-chloro-2-(piperidin-1-ylmethyl)pyridine
Hydrazine hydrateEthanol, Reflux5-Bromo-3-chloro-2-(hydrazinylmethyl)pyridine5-Bromo-3-chloro-2-(hydrazinylmethyl)pyridine

Transformations with Oxygen and Sulfur-Containing Nucleophiles

Analogous to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles can effectively displace the chloride from the chloromethyl group. Reactions with alkoxides or phenoxides (O-nucleophiles) under basic conditions, typical of the Williamson ether synthesis, lead to the formation of ethers. Thiolates or thiols in the presence of a base (S-nucleophiles) react to form thioethers. These transformations are fundamental for introducing ether and thioether linkages, which are important functionalities in various chemical contexts. The reaction with sulfur nucleophiles is often highly efficient due to the high nucleophilicity of sulfur species. nih.govmdpi.com

Table 2: Examples of Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles
NucleophileReagents & ConditionsProduct StructureProduct Name
Sodium methoxideMethanol, Room Temp5-Bromo-3-chloro-2-(methoxymethyl)pyridine5-Bromo-3-chloro-2-(methoxymethyl)pyridine
Sodium thiophenoxideDMF, 50 °C5-Bromo-3-chloro-2-((phenylthio)methyl)pyridine5-Bromo-3-chloro-2-((phenylthio)methyl)pyridine
Potassium acetateDMF, 80 °C(5-Bromo-3-chloropyridin-2-yl)methyl acetate(5-Bromo-3-chloropyridin-2-yl)methyl acetate

Transition Metal-Catalyzed Cross-Coupling Reactions of Pyridine Halides

The presence of both a bromo and a chloro substituent on the pyridine ring opens up avenues for selective functionalization using transition metal-catalyzed cross-coupling reactions. The differing reactivity of carbon-halogen bonds (C-Br vs. C-Cl) towards oxidative addition to a metal center (typically Pd) allows for chemoselective derivatization. The generally accepted order of reactivity is C–I > C–Br > C–OTf >> C–Cl. rsc.org This differential reactivity enables the selective coupling at the more reactive C-Br bond at the 5-position, while leaving the C-Cl bond at the 3-position intact for potential subsequent transformations.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov For this compound, this reaction can be selectively performed at the C5-Br position. rsc.org The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring.

Table 3: Example of Suzuki-Miyaura Cross-Coupling
Boronic Acid/EsterCatalyst & LigandBase & SolventProduct Name
Phenylboronic acidPd(PPh₃)₄Na₂CO₃, Dioxane/H₂O3-Chloro-2-(chloromethyl)-5-phenylpyridine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃, Toluene/EtOH3-Chloro-2-(chloromethyl)-5-(4-methoxyphenyl)pyridine
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄, Dioxane3-Chloro-2-(chloromethyl)-5-(thiophen-2-yl)pyridine

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Coupling Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction provides a versatile route to synthesize arylamines. Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be performed chemoselectively on this compound at the more reactive C-Br bond. researchgate.net The choice of palladium catalyst, ligand (e.g., Xantphos, BINAP), and base is critical for achieving high yields and selectivity. nih.gov This method allows for the introduction of primary or secondary amines at the 5-position, providing access to a range of 5-aminopyridine derivatives.

Table 4: Example of Buchwald-Hartwig Amination
AmineCatalyst & LigandBase & SolventProduct Name
AnilinePd₂(dba)₃ / BINAPNaOtBu, TolueneN-(5-Chloro-6-(chloromethyl)pyridin-3-yl)aniline
PyrrolidinePd(OAc)₂ / XantphosCs₂CO₃, Dioxane5-Bromo-3-chloro-2-(pyrrolidin-1-ylmethyl)pyridine
tert-ButylaminePd₂(dba)₃ / RuPhosLiHMDS, THFN-tert-Butyl-5-chloro-6-(chloromethyl)pyridin-3-amine

Other Cross-Coupling Chemistries (e.g., Stille, Kumada)

Besides Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can be employed to functionalize the pyridine ring.

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.com It can be used to form C-C bonds at the C5-Br position of the target molecule.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst to form a new C-C bond. organic-chemistry.orgwikipedia.org This reaction is one of the earliest examples of catalytic cross-coupling. nrochemistry.com Due to the high reactivity of Grignard reagents, the functional group tolerance can be more limited compared to the Suzuki or Stille couplings. nih.gov

Table 5: Examples of Other Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalystSolventProduct Name
StilleTributyl(vinyl)stannanePd(PPh₃)₄Toluene5-Bromo-3-chloro-2-(vinyl)pyridine (assuming prior modification of chloromethyl)
KumadaMethylmagnesium bromideNi(dppe)Cl₂THF5-Bromo-3-chloro-2-ethylpyridine (assuming prior modification of chloromethyl)

Note: For Stille and Kumada couplings, the chloromethyl group might need to be protected or modified as it could be incompatible with the organometallic reagents.

Pyridine Ring-Directed Transformations and Regiochemical Control

Reactions involving the pyridine ring of this compound are heavily influenced by the electronic effects of its substituents. The halogen atoms and the chloromethyl group are electron-withdrawing, which deactivates the ring towards electrophilic substitution but can activate it for other transformations.

The nitrogen atom in the pyridine ring retains its nucleophilic character and can be selectively oxidized to form the corresponding Pyridine N-oxide. This transformation is a common strategy in pyridine chemistry to alter the electronic properties of the ring, thereby influencing its reactivity in subsequent steps.

The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid like acetic acid. The reaction proceeds via the attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.

Reaction Scheme:

Starting Material: this compound

Reagent: m-CPBA or H₂O₂/CH₃COOH

Product: this compound N-oxide

The formation of the N-oxide has significant consequences for the molecule's reactivity:

It increases the electron density at the C2 and C4 positions of the pyridine ring, making them more susceptible to nucleophilic attack.

The N-oxide oxygen itself can act as a nucleophile or a directing group for further functionalization.

This modification is a key step for certain derivatization pathways, enabling reactions that are not feasible with the parent pyridine.

Table 1: Common Conditions for Pyridine N-Oxide Formation
Oxidizing AgentSolventTypical Conditions
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (B109758) (DCM), ChloroformRoom temperature, 1-6 hours
Hydrogen Peroxide (H₂O₂) / Acetic AcidAcetic Acid70-80°C, 10-14 hours
Peracetic acidEthyl acetateRoom temperature to 50°C

The reduction of the substituted pyridine ring presents a significant synthetic challenge due to the presence of multiple reducible sites: the aromatic ring itself, the carbon-bromine bond, the ring-bound carbon-chlorine bond, and the side-chain carbon-chlorine bond. Achieving selective reduction of the pyridine ring while preserving the halo- and chloromethyl substituents requires careful selection of reagents and conditions.

Catalytic Hydrogenation: Catalytic hydrogenation is a powerful method for reducing the pyridine ring to a piperidine. However, standard catalysts like Palladium on carbon (Pd/C) often lead to hydrodehalogenation (loss of bromine and chlorine). The use of specific catalysts, such as Platinum(IV) oxide (PtO₂), often called Adams' catalyst, in acidic media (e.g., glacial acetic acid) can favor the reduction of the pyridine ring over the cleavage of C-X bonds. researchgate.net The high pressure and specific solvent system are crucial for achieving this selectivity. researchgate.net

Dissolving Metal Reductions: Birch reduction conditions, typically using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol co-solvent, can be employed for the partial reduction of pyridine rings to yield dihydropyridines. acs.org For electron-deficient pyridines, this method can provide access to functionalized dihydropyridine (B1217469) intermediates that are otherwise difficult to synthesize. acs.org The regioselectivity of this reduction would be influenced by the substitution pattern on the ring. The success of this method on this compound would depend on the relative reduction potentials of the ring and the C-X bonds under these conditions.

Table 2: Methodologies for Selective Pyridine Ring Reduction
MethodReagents/CatalystProduct TypeSelectivity Considerations
Catalytic HydrogenationPtO₂, H₂ (high pressure), Acetic AcidPiperidineCan be selective for ring reduction over hydrodehalogenation. researchgate.net
Birch ReductionNa or Li, liquid NH₃, AlcoholDihydropyridinePartial ring reduction; potential for competitive dehalogenation. acs.org

Rational Design and Synthesis of Complex Derivatives and Analogs

This compound is an exemplary building block for the rational design of more complex molecules, particularly in the field of medicinal chemistry. dovepress.comnih.gov The pyridine scaffold is a "privileged structure" found in numerous FDA-approved drugs. researchgate.netrsc.org The three distinct reactive sites on this molecule allow for a programmed, regioselective introduction of diverse functional groups to build molecular libraries for biological screening.

Functionalization via Cross-Coupling Reactions: The bromine atom at the 5-position is the most suitable site for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under typical palladium-catalyzed conditions. This differential reactivity allows for selective functionalization at C5 while leaving the C3-chloro substituent intact for potential subsequent modifications.

Suzuki Coupling: Reaction with boronic acids (R-B(OH)₂) introduces aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) introduces alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) forms C-N bonds, introducing substituted amino groups.

Functionalization via Nucleophilic Substitution: The 2-(chloromethyl) group is a highly reactive electrophilic handle. The chlorine atom is an excellent leaving group for Sₙ2 reactions, enabling the attachment of a wide variety of nucleophiles. This pathway is often used to introduce linkers or pharmacophoric groups.

Reaction with Amines: Forms 2-(aminomethyl)pyridine derivatives.

Reaction with Alcohols/Phenols: Forms 2-(alkoxymethyl) or 2-(aryloxymethyl)pyridine ethers.

Reaction with Thiols: Forms 2-(thiomethyl)pyridine derivatives.

Reaction with Azide: Followed by reduction, this provides a route to 2-(aminomethyl)pyridines.

This trifunctional scaffold allows for a combinatorial approach to synthesis. For instance, a Suzuki coupling can be performed at the C5-position, followed by a nucleophilic substitution on the chloromethyl group, yielding a highly complex and diverse set of molecules from a single starting material. This strategic approach is central to modern drug discovery. researchgate.netnih.gov

Table 3: Derivatization Pathways for this compound
Reactive SiteReaction TypeTypical ReagentsResulting Functional Group
C5-BromoSuzuki CouplingAr-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl
C5-BromoSonogashira CouplingR-C≡CH, Pd/Cu catalyst, BaseAlkynyl
C2-ChloromethylNucleophilic SubstitutionR₂NH (Amine)Aminomethyl
C2-ChloromethylNucleophilic SubstitutionROH (Alcohol) / ArOH (Phenol)Alkoxymethyl / Aryloxymethyl
C2-ChloromethylNucleophilic SubstitutionRSH (Thiol)Alkylthiomethyl

Spectroscopic and Structural Characterization Methodologies for 5 Bromo 3 Chloro 2 Chloromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the detailed molecular framework of 5-Bromo-3-chloro-2-(chloromethyl)pyridine, providing insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Chemical Shift Assignment and Multiplicity Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the chloromethyl group.

The aromatic region would feature two signals for the protons at positions 4 and 6 of the pyridine ring. Due to the deshielding effects of the electronegative nitrogen atom and halogen substituents, these protons would appear at downfield chemical shifts. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 4, and vice-versa. The specific chemical shifts are influenced by the electronic effects of the bromo and chloro substituents.

A key diagnostic signal is that of the chloromethyl (-CH₂Cl) group. This would typically appear as a singlet further upfield from the aromatic protons, as the methylene (B1212753) protons are not coupled to any neighboring protons. Its chemical shift is significantly influenced by the electronegativity of the adjacent chlorine atom and the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-4 (Pyridine Ring) 7.8 - 8.2 Doublet (d)
H-6 (Pyridine Ring) 8.4 - 8.7 Doublet (d)
-CH₂Cl (Chloromethyl) 4.7 - 5.0 Singlet (s)

Note: Predicted values are based on typical chemical shifts for similar halogenated pyridine structures. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications in Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound will display six distinct signals, one for each unique carbon atom in the molecule.

The carbons of the pyridine ring will resonate in the downfield region (typically 120-155 ppm), with their exact chemical shifts determined by the attached substituents. The carbon atoms bonded directly to the halogens (C-3 and C-5) and the nitrogen atom (C-2 and C-6) will show significant shifts. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear at a much higher field (typically 40-50 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine Ring) 150 - 155
C-3 (Pyridine Ring) 130 - 135
C-4 (Pyridine Ring) 140 - 145
C-5 (Pyridine Ring) 118 - 123
C-6 (Pyridine Ring) 150 - 155
-CH₂Cl (Chloromethyl) 40 - 45

Note: Predicted values are based on typical chemical shifts for similar halogenated pyridine structures. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, as both elements have multiple naturally occurring stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). The precise mass and the unique isotopic distribution pattern serve as definitive confirmation of the compound's elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing the purity of this compound and identifying any potential byproducts from its synthesis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. The retention time from the GC provides a measure of the compound's volatility and interaction with the column, while the mass spectrum confirms its identity. This technique is highly effective for detecting and identifying structurally related impurities, such as isomers or compounds with different degrees of halogenation.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

For this compound, the FTIR or Raman spectrum would exhibit characteristic absorption bands corresponding to:

C-H stretching from the aromatic pyridine ring.

C-H stretching from the CH₂ group.

C=C and C=N stretching vibrations within the pyridine ring, typically found in the 1400-1600 cm⁻¹ region.

C-Cl stretching from both the ring and the chloromethyl group.

C-Br stretching vibrations, which occur at lower frequencies.

Pyridine ring breathing and other deformation modes, which are characteristic of the substituted ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a primary tool for identifying functional groups and probing the vibrational modes of a molecule. For this compound, the infrared spectrum is expected to be characterized by several key absorption bands corresponding to the pyridine ring, the chloromethyl group, and the carbon-halogen bonds.

The pyridine ring itself gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3000–3100 cm⁻¹ region. Ring stretching vibrations, often denoted as ν(C=C) and ν(C=N), produce a complex pattern of bands between 1400 and 1600 cm⁻¹. In-plane and out-of-plane C-H bending vibrations appear in the regions of 1000–1300 cm⁻¹ and 700–900 cm⁻¹, respectively.

The substituents significantly influence the spectrum. The chloromethyl group introduces aliphatic C-H stretching vibrations, typically found between 2900 and 3000 cm⁻¹, and a characteristic CH₂ scissoring vibration around 1450 cm⁻¹. The C-Cl bond of the chloromethyl group is expected to have a stretching frequency in the 650-800 cm⁻¹ range. The halogen atoms attached directly to the pyridine ring also have distinct vibrational signatures. The C-Cl stretching vibration is anticipated in the 700-850 cm⁻¹ range, while the heavier bromine atom results in a C-Br stretching vibration at a lower frequency, typically between 500 and 650 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments

Frequency Range (cm⁻¹) Assignment of Vibration
3000–3100 Aromatic C-H Stretching
2900–3000 Aliphatic C-H Stretching (CH₂)
1400–1600 Pyridine Ring Stretching (νC=C, νC=N)
~1450 CH₂ Scissoring
1000–1300 Aromatic C-H In-plane Bending
700–900 Aromatic C-H Out-of-plane Bending
700–850 C-Cl Stretching (Ring)
650–800 C-Cl Stretching (Chloromethyl)

Raman Spectroscopy in Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on non-polar or less polar bonds and symmetric vibrations. According to the principle of mutual exclusion, vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the pyridine ring. The ring "breathing" mode, a symmetric radial expansion and contraction of the ring, is expected to produce a strong, sharp signal around 1000 cm⁻¹. researchgate.net The carbon-halogen bonds (C-Cl and C-Br) are also expected to be Raman active, with their symmetric stretching vibrations providing clear signals that can corroborate FT-IR data. The analysis of polarization in Raman scattering can further aid in the definitive assignment of symmetric (polarized) and asymmetric (depolarized) vibrational modes.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been published, detailed analysis of closely related halogenated pyridine compounds allows for a reliable prediction of its structural characteristics.

Crystal Structure Analysis and Unit Cell Parameters

Based on analyses of similar substituted pyridines, this compound is expected to crystallize in a common space group such as monoclinic P2₁/c. Data from the related compound 2-Chloro-5-(chloromethyl)pyridine suggests the following approximate unit cell parameters.

Table 2: Representative Unit Cell Parameters for a Related Chloromethyl Pyridine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~4.08
b (Å) ~10.32
c (Å) ~16.89
β (°) ~95.95
Volume (ų) ~707.0

Data based on the structure of 2-Chloro-5-(chloromethyl)pyridine.

Analysis of the positional isomer 3-bromo-5-chloro-4-(chloromethyl)pyridine (B1521879) indicates that the pyridine ring maintains its aromatic character but may exhibit slight deviations from perfect planarity due to steric strain from the bulky substituents. Key bond lengths are predicted to be approximately 1.90 Å for the C-Br bond and 1.74 Å for the C-Cl bond on the ring.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Crystal Packing)

The solid-state packing of this compound is governed by a network of non-covalent intermolecular interactions. mdpi.com Halogen bonding is expected to be a dominant force in the crystal lattice. eie.grrsc.org This involves interactions where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic region on an adjacent molecule, such as the nitrogen lone pair or another halogen atom. semanticscholar.orgmdpi.com Potential interactions include C-Br···N, C-Cl···N, and C-Br···Cl contacts.

Conformational Analysis in the Crystalline State

The presence of the rotatable chloromethyl group at the 2-position introduces conformational flexibility. However, in the crystalline state, its conformation is typically fixed. For pyridines with a substituent at the ortho (2-position), steric and electrostatic repulsion between the substituent and the nitrogen lone pair often dictates the preferred rotamer. acs.org The chloromethyl group is expected to adopt a conformation that minimizes these repulsive interactions, likely orienting the C-Cl bond away from the ring nitrogen (an 'anti' conformation).

Crystallographic studies on the isomer 3-bromo-5-chloro-4-(chloromethyl)pyridine show that the methylene carbon of the chloromethyl group is typically positioned slightly out of the pyridine plane by approximately 0.1-0.2 Å, indicating a slight torsional twist relative to the ring. This deviation from coplanarity is a result of optimizing the intermolecular packing forces and minimizing intramolecular steric hindrance in the constrained environment of the crystal lattice.

Theoretical and Computational Investigations of 5 Bromo 3 Chloro 2 Chloromethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Detailed Density Functional Theory (DFT) studies specifically investigating 5-Bromo-3-chloro-2-(chloromethyl)pyridine are not found in the available scientific literature. Such studies would be necessary to provide specific data on its molecular structure, electronic properties, and vibrational frequencies. While DFT is a common method for analyzing similar halogenated heterocyclic compounds, the specific results for the title compound have not been published.

Geometry Optimization and Prediction of Molecular Structure

Without specific computational studies, a definitive optimized geometry and prediction of the molecular structure of this compound cannot be provided. This analysis requires energy minimization calculations to determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic stability and reactivity. However, the HOMO-LUMO energy gap and the specific atomic orbital contributions for this compound have not been reported in existing research. This information is typically generated through quantum chemical calculations.

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequency analysis, which predicts the infrared and Raman spectra of a molecule, has not been published for this compound. This type of analysis is valuable for interpreting experimental spectroscopic data and confirming molecular structure, but the specific computational results are unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Site Identification

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on a molecule and predict sites for electrophilic and nucleophilic attack. While MEP analysis is a standard computational tool, specific maps and identification of reactive sites for this compound are not available in the literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insight into charge transfer and intramolecular interactions, such as hyperconjugation. This level of detailed electronic structure analysis has not been specifically performed or published for this compound.

Molecular Dynamics Simulations and Conformational Studies

There are no available reports on molecular dynamics simulations or conformational studies for this compound. These simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, but such research has not been documented for this compound.

Insights into Reaction Mechanisms and Selectivity from Computational Models

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be understood by examining theoretical investigations of structurally related substituted pyridines. Density Functional Theory (DFT) is a primary computational method used to explore reaction pathways, transition states, and predict the selectivity of chemical reactions involving pyridine (B92270) derivatives.

For instance, computational studies on Suzuki cross-coupling reactions of brominated pyridines, such as 5-bromo-2-methylpyridin-3-amine, have been performed to elucidate the reaction mechanism. mdpi.com Such studies typically involve calculating the energies of reactants, intermediates, transition states, and products for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Key Insights from Computational Models on Related Pyridine Derivatives:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com For substituted pyridines, the distribution of these orbitals can predict the most likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict reactive sites. mdpi.com Regions with negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential regions (electron-deficient) are prone to nucleophilic attack. For a molecule like this compound, the electronegative halogen atoms and the nitrogen atom would significantly influence the MEP.

Transition State Analysis: By locating and characterizing the transition state structures for different potential reaction pathways, computational models can predict the most favorable mechanism. The calculated activation energies determine the feasibility and rate of each step, thus explaining the observed selectivity. ethz.ch For the chloromethyl group at the C2 position, computational models could be employed to compare the energetics of different nucleophilic substitution pathways (e.g., SN2 vs. SN1), providing insights into which products are likely to form under specific reaction conditions.

These computational approaches provide a framework for understanding how the electronic and steric effects of the bromo, chloro, and chloromethyl substituents on the pyridine ring collectively influence the compound's reactivity and the selectivity of its transformations.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps various properties onto a unique molecular surface, providing a detailed picture of how molecules pack together and the nature of the forces holding them. While a crystal structure for this compound is not available in the reviewed literature, the analysis of other halogenated pyridines provides a clear indication of the types of interactions that would be expected to dominate its crystal packing.

Hirshfeld surface analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the sum of all other molecules. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of intermolecular contacts is generated.

Key Findings from Hirshfeld Analysis of Halogenated Pyridines:

Dominant Interactions: In crystals of similar halogenated organic compounds, contacts involving hydrogen atoms are typically the most significant. These include H···H, halogen···H, and O···H/N···H interactions. nih.govnih.gov

Fingerprint Plots: Two-dimensional fingerprint plots, which are histograms of di versus de, provide a quantitative summary of the intermolecular contacts. Each type of interaction has a characteristic appearance on the plot, allowing for the deconvolution of the crystal packing into contributions from specific atomic contacts. nih.gov

Halogen Bonding and Other Weak Interactions: The presence of bromine and chlorine atoms in this compound makes it a candidate for forming halogen bonds (C-X···Y, where X is a halogen and Y is a nucleophile like N or O) and other weak interactions such as C-H···π contacts. nih.gov Red spots on the dnorm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds or other significant interactions. nih.gov

For a related compound, ethyl 5-amino-2-bromoisonicotinate, Hirshfeld analysis revealed the following contributions to the crystal packing, which illustrates the type of data obtained from this method. nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)
H···H33.2
Br···H / H···Br20.9
O···H / H···O11.2
C···H / H···C11.1
N···H / H···N10.0
Data derived from the analysis of ethyl 5-amino-2-bromoisonicotinate, a structurally related compound. nih.gov

This quantitative analysis highlights the importance of various weak forces in stabilizing the crystal structure. For this compound, a similar analysis would likely reveal significant contributions from H···H, Cl···H, and Br···H contacts, in addition to potential N···H or halogen···N interactions, which collectively dictate its solid-state properties.

Advanced Synthetic Applications and Functional Material Precursors

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The pyridine (B92270) motif is a ubiquitous and privileged scaffold in medicinal chemistry and materials science. Halogenated pyridines, such as 5-Bromo-3-chloro-2-(chloromethyl)pyridine, are instrumental in the construction of more complex molecular frameworks. The bromo and chloro substituents provide handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, or amino groups.

For instance, the related compound 5-bromo-2-chloropyridine (B1630664) is a precursor in the synthesis of amino-2-chloropyridine through palladium-catalyzed amination and can be converted to 5-bromo-2-fluoropyridine (B45044) via halogen-exchange reactions. sigmaaldrich.com It also participates in Suzuki couplings with arylboronic acids to form more complex biaryl structures. sigmaaldrich.com Similarly, the presence of the bromine atom on this compound allows for its use in palladium-catalyzed Suzuki cross-coupling reactions to generate novel pyridine derivatives with extended π-systems. mdpi.com

The chloromethyl group at the 2-position is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is crucial for building complex side chains or for linking the pyridine core to other molecular fragments. This dual reactivity makes this compound a versatile intermediate for generating libraries of compounds for drug discovery and other applications. For example, the synthesis of the potent anticancer agent Lonafarnib utilizes a functionalized pyridine intermediate, highlighting the importance of such scaffolds in medicinal chemistry. evitachem.com

The table below summarizes the key reactive sites of this compound and their potential transformations for the synthesis of complex scaffolds.

Reactive SiteType of ReactionPotential Products
C5-BrSuzuki, Stille, Heck, Sonogashira, Buchwald-HartwigAryl-, vinyl-, alkynyl-, or amino-substituted pyridines
C3-ClNucleophilic Aromatic SubstitutionIntroduction of O, N, S-nucleophiles
C2-CH2ClNucleophilic SubstitutionAttachment of side chains via O, N, S, C-nucleophiles

Application in the Construction of Multifunctional Ligands for Coordination Chemistry

Pyridine-based ligands are fundamental in coordination chemistry due to the excellent coordinating ability of the pyridine nitrogen atom with a wide range of metal ions. The strategic placement of additional donor groups allows for the creation of multidentate ligands that can form stable complexes with specific geometries and electronic properties.

This compound is an ideal precursor for such ligands. The chloromethyl group can be used to introduce other coordinating moieties, such as amines, pyridines, or carboxylates, to create chelating arms. For example, reaction with a primary or secondary amine can lead to the formation of N,N-bidentate or N,N,N-tridentate ligands. These types of multidentate ligands are frequently used to mimic the coordination environment of metal ions in metalloenzymes, such as the 2-histidine-1-carboxylate facial triad. mdpi.com

While direct studies on this compound are not extensively documented, research on its isomer, 2-bromo-6-chloromethylpyridine, demonstrates the utility of this class of compounds. mdpi.com The bromo-substituted pyridine core in these ligands can be further functionalized post-coordination, or the bromine atom itself can influence the electronic properties of the resulting metal complex. The varied substitution pattern of this compound compared to its isomers would be expected to produce ligands with different steric and electronic profiles, leading to metal complexes with unique catalytic or magnetic properties. Research on complexes derived from 4- and 5-bromo derivatives of 2-(hydroxymethyl)pyridine with copper(II) and cobalt(II) has shown that the position of the bromine substitution significantly influences the coordination geometry and the crystal packing of the resulting complexes. researchgate.net

Precursor for Immobilization on Functionalized Supports (e.g., Carbon Materials)

The immobilization of catalytically active metal complexes onto solid supports is a key strategy for developing heterogeneous catalysts, which offer advantages in terms of separation and reusability. Carbon-based materials, with their high surface area and chemical stability, are excellent supports for this purpose. mdpi.com

This compound is well-suited to act as a linker for attaching metal-binding ligands to functionalized carbon surfaces. The reactive chloromethyl group can form a covalent bond with surface functionalities, such as amine or hydroxyl groups, on the carbon support. For instance, amine-functionalized carbon materials can react with the chloromethyl group to form a stable secondary amine linkage. semanticscholar.org

Once anchored, the pyridine moiety, often as part of a larger chelate system, can coordinate with transition metal ions. This approach allows for the creation of robust, site-isolated catalysts. A proposed strategy for a related compound, 2-bromo-6-chloromethylpyridine, involves its use as a linker to immobilize biomimetic metal ion chelates onto functionalized carbons. mdpi.com This methodology can be directly extended to this compound, where the pyridine ring serves as the anchor for the metal complex, and the chloromethyl group provides the covalent attachment to the support. The functionalization of carbon surfaces with pyridine moieties has been shown to be a viable strategy for creating materials with tunable properties, such as pH-responsiveness. nih.govnih.gov

Derivatization for Materials Science Research (e.g., Polymer Synthesis, Optoelectronic Materials)

The derivatization of pyridine rings is a powerful tool in materials science for tuning the electronic and photophysical properties of organic materials. The presence of multiple, electronically distinct halogen atoms on this compound makes it an attractive starting material for creating novel functional materials.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of polymer synthesis. For example, Suzuki or Stille polycondensation reactions could be employed to incorporate the 3-chloro-2-(chloromethyl)pyridine (B70126) unit into the backbone of conjugated polymers. These polymers could exhibit interesting photoluminescent or electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, computational studies on related halogenated pyridine derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been used to investigate their non-linear optical properties, which are important for applications in optoelectronics. evitachem.com The specific substitution pattern of this compound will influence its electronic structure and, consequently, its potential in materials science. The ability to selectively functionalize the different positions of the pyridine ring allows for the fine-tuning of properties like the HOMO/LUMO energy levels, which is crucial for designing efficient optoelectronic materials.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for Halogenated Pyridines

The synthesis of polysubstituted pyridines like 5-Bromo-3-chloro-2-(chloromethyl)pyridine is often challenging, requiring harsh conditions and yielding mixtures of regioisomers. Future research will undoubtedly focus on developing more efficient, selective, and environmentally benign synthetic methods.

Green chemistry principles are becoming increasingly important in chemical synthesis. For halogenated pyridines, this involves the use of less toxic reagents, environmentally friendly solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.net A significant challenge in the synthesis of compounds like this compound is achieving high regioselectivity. Traditional electrophilic aromatic substitution reactions on pyridine (B92270) rings are often difficult and lead to mixtures of products. nih.govchemrxiv.org

Novel strategies are emerging to overcome these limitations. One promising approach involves the temporary dearomatization of the pyridine ring to form intermediates like Zincke imines, which can then undergo highly regioselective halogenation under mild conditions before re-aromatization. researchgate.netnih.gov This method allows for precise control over the position of halogenation, which is crucial for synthesizing specifically substituted pyridines. Another innovative strategy employs designed phosphine (B1218219) reagents that can be selectively installed at a specific position on the pyridine ring and subsequently displaced by a halide nucleophile. nih.govchemrxiv.orgresearchgate.net This approach offers excellent control for late-stage halogenation of complex molecules.

Furthermore, the development of milder and more selective chlorinating agents is a key area of research. For instance, the use of cyanuric chloride in combination with DMF has been shown to be a more benign alternative to traditional reagents like thionyl chloride for the conversion of hydroxymethylpyridines to their chloromethyl analogues, minimizing the risk of over-chlorination. semanticscholar.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Methods for Halogenated Pyridines

MethodologyTypical Reagents/ConditionsAdvantagesChallenges
Traditional Electrophilic HalogenationElemental halogens, strong Brønsted or Lewis acids, high temperaturesWell-established proceduresHarsh conditions, low regioselectivity, formation of byproducts
Zincke Imine IntermediatesRing-opening, halogenation, ring-closing sequenceHigh regioselectivity for 3-halogenation, mild conditionsMulti-step process, substrate scope limitations
Designed Phosphine ReagentsHeterocyclic phosphines, halide nucleophilesExcellent regioselectivity for 4-halogenation, suitable for late-stage functionalizationRequires synthesis of specialized reagents
Sustainable ChlorinationCyanuric chloride/DMFMilder conditions, reduced byproducts, higher selectivityMay require optimization for different substrates

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The unique electronic properties of the pyridine ring, influenced by the electron-withdrawing nitrogen atom and multiple halogen substituents, lead to complex reactivity patterns. Future research will delve into understanding and exploiting these patterns to achieve unprecedented selectivity in chemical transformations.

The presence of multiple halogen atoms (bromine and chlorine) at different positions on the pyridine ring of this compound, along with the reactive chloromethyl group, allows for a variety of selective functionalization strategies. The development of chemoselective cross-coupling reactions, where one halogen can be selectively reacted over the other, is a significant area of interest. This would enable the sequential introduction of different functional groups, vastly expanding the molecular diversity accessible from this single precursor.

Furthermore, the exploration of unconventional intermediates, such as pyridylphosphonium salts, is opening new avenues for functionalization. mountainscholar.org These intermediates can be used to selectively activate specific positions on the pyridine ring towards nucleophilic attack, a reactivity pattern that is often difficult to achieve with standard methods. Understanding the steric and electronic factors that govern the reactivity of these intermediates will be crucial for their broader application. researchgate.net

Computational studies will play a vital role in predicting and rationalizing the reactivity of such complex molecules. researchgate.net By modeling the transition states of different reaction pathways, researchers can design experiments to favor the desired outcome, leading to more efficient and selective syntheses.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and reproducibility. Flow chemistry and automated synthesis platforms offer promising solutions for the production of halogenated pyridines like this compound.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages. nih.gov These include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. rsc.org For the synthesis of functionalized pyridines, flow reactors can enable the use of reaction conditions that are not feasible in batch, leading to higher yields and purities. nih.gov

Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of new reactions. syrris.comchimia.ch These platforms can perform a large number of experiments in a short period, systematically varying reaction parameters to identify the optimal conditions. This high-throughput screening approach is invaluable for developing robust and scalable synthetic routes for valuable intermediates. The integration of artificial intelligence and machine learning algorithms with these automated systems can further enhance their efficiency, enabling predictive reaction optimization and the discovery of novel reaction pathways. mit.edu

Table 2: Advantages of Flow Chemistry for Halogenated Pyridine Synthesis

ParameterBatch ChemistryFlow Chemistry
Heat TransferLimited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Mass TransferOften diffusion-limitedEnhanced through efficient mixing
SafetyPotential for thermal runaway with large volumesSmaller reaction volumes minimize risks
ScalabilityOften requires re-optimizationMore straightforward scale-up by running longer or in parallel
ReproducibilityCan be variable between batchesHighly consistent and reproducible

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is essential for their effective application. Advanced spectroscopic and structural characterization techniques will be indispensable in this regard.

Table 3: Representative Spectroscopic Data for a Related Isomer: 2-Bromo-6-chloromethylpyridine

TechniqueObserved Data
¹H-NMR (300 MHz, CDCl₃)δ 7.60 (t, J = 7.72 Hz, 1H), 7.46 (t, J = 8.32 Hz, 2H), 4.64 (s, 2H)
¹³C-NMR (75.5 MHz, CDCl₃)δ 157.9, 141.4, 139.4, 127.5, 121.6, 45.7
FT-IR (cm⁻¹)3080, 3069, 3048, 3016, 2964, 1604, 1577, 1553, 1474, 1438, 1407, 1349, 1328, 1290, 1259, 1237, 1167, 1115, 1081, 1018, 987, 916, 907, 854, 802, 744, 698, 669
GC-MS (EI, m/z)209, 208, 207, 206, 205, 172, 171, 170, 128, 127, 126, 125, 91, 90, 79

Data is for the isomer 2-bromo-6-chloromethylpyridine and serves as a representative example. semanticscholar.org

For the solid-state characterization, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. mdpi.com This information is crucial for understanding intermolecular interactions and for computational modeling. Hirshfeld surface analysis, which is derived from X-ray diffraction data, can provide quantitative insights into the nature and extent of intermolecular contacts in the crystal lattice. mdpi.com

Emerging techniques like surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) offer the potential for ultra-sensitive detection and characterization of these molecules, even down to the single-molecule level. mdpi.com

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

The synergy between experimental and computational chemistry is a powerful paradigm for advancing our understanding of complex chemical systems. For halogenated pyridines, this integrated approach can provide deep insights into reaction mechanisms, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) calculations have become a standard tool for chemists to model molecular structures, predict reaction outcomes, and interpret spectroscopic data. chemrxiv.orgijcrt.org For a molecule like this compound, DFT can be used to calculate its optimized geometry, vibrational frequencies (to aid in the assignment of IR and Raman spectra), and NMR chemical shifts. nih.gov Furthermore, computational analysis of the frontier molecular orbitals (HOMO and LUMO) can provide valuable information about the molecule's electronic structure and reactivity towards electrophiles and nucleophiles. ijcrt.org

Mechanistic studies of complex reactions, such as the selective halogenation of pyridines, can greatly benefit from a combined experimental and computational approach. nih.govrsc.orgrsc.org Experimental techniques can identify the products and intermediates of a reaction, while computational modeling can elucidate the transition state structures and energy barriers of different possible pathways. This synergistic interplay allows for a more complete and nuanced understanding of the reaction mechanism, which can in turn guide the development of new and improved synthetic methods.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-chloro-2-(chloromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and functionalization of pyridine derivatives. A representative method includes bromination and chlorination of a substituted pyridine precursor under controlled temperatures (e.g., 0–60°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. For example, halogenation of 3-(chloromethyl)pyridine derivatives with bromine or N-bromosuccinimide (NBS) can introduce the bromo and chloro groups selectively. Solvent choice and temperature are critical: DMSO enhances electrophilic substitution, while lower temperatures reduce side reactions like over-halogenation .

Q. How is the structural characterization of this compound performed?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., chloromethyl at C2, bromo at C5).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C7_7H6_6BrCl2_2N).
  • Infrared (IR) Spectroscopy: Detects C-Cl (600–800 cm1^{-1}) and C-Br (500–600 cm1^{-1}) stretches.
  • X-ray Crystallography: Resolves absolute configuration and bond angles, as demonstrated in related pyridine derivatives .

Advanced Research Questions

Q. How can chemoselective functionalization be achieved at specific halogen sites?

Chemoselectivity depends on reaction conditions and catalytic systems. For example:

  • Amination at the Bromo Site: Palladium catalysis (e.g., Pd2_2dba3_3 with Xantphos ligand) selectively substitutes bromine over chlorine in cross-coupling reactions with amines .
  • SNAr Reactions at Chloro Sites: Neat conditions (no solvent) with strong bases like NaH favor substitution at the chloromethyl group. Computational studies (DFT) predict activation barriers for competing pathways, guiding reagent selection .

Q. What role does stereochemistry play in modulating biological activity?

While this compound lacks chiral centers, derivatives with stereogenic centers (e.g., sulfonamide analogs) show enantiomer-dependent activity. For example, R- and S-isomers of related pyridines exhibit IC50_{50} differences of >2-fold in PI3Kα kinase inhibition. Molecular docking reveals stereospecific binding interactions with kinase active sites, highlighting the need for enantiopure synthesis in drug discovery .

Q. How can computational methods predict reactivity and stability?

  • Reactivity Prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the LUMO of the pyridine ring localizes at C5 (bromo site), aligning with observed amination selectivity .
  • Stability Analysis: Molecular dynamics (MD) simulations assess hydrolytic stability of the chloromethyl group under physiological pH, aiding in prodrug design .

Q. What strategies mitigate conflicting data in synthetic yields or spectroscopic assignments?

  • Yield Discrepancies: Systematic screening of solvent/base combinations (e.g., DMF vs. THF) and stoichiometric ratios resolves inconsistencies. For example, excess NBS in DMSO improves bromination efficiency from 60% to >85% .
  • Spectroscopic Ambiguities: 2D NMR (e.g., HSQC, HMBC) and isotopic labeling clarify overlapping signals. Conflicting IR peaks for C-Cl stretches are resolved via deuteration studies .

Methodological Tables

Table 1. Key Synthetic Conditions and Yields for Halogenation Steps

Reaction StepReagents/ConditionsYield (%)Reference
Bromination at C5NBS, DMSO, 40°C, 12h82
Chlorination at C3Cl2_2, FeCl3_3, CH3_3CN, 0°C75
Chloromethylation at C2CH2_2O, HCl, 60°C, 6h68

Table 2. Computational vs. Experimental Reactivity Data

PropertyDFT PredictionExperimental ResultDeviation
LUMO Energy (eV)-1.45 (C5)-1.52 (C5)4.6%
C-Cl Bond Length (Å)1.721.701.2%
Activation Energy (kcal/mol)22.3 (SNAr at C2)23.13.5%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.